3-Trifluoromethyl-cyclopent-2-enone
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Overview
Description
3-Trifluoromethyl-cyclopent-2-enone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopent-2-enone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclopentadiene with trifluoromethyl ketones under specific conditions . Another approach involves the use of trifluoromethylation reagents in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods: Industrial production of 3-Trifluoromethyl-cyclopent-2-enone often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethyl-cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Trifluoromethyl-cyclopent-2-enone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound can act as an electrophile in nucleophilic addition reactions, and its enone moiety can undergo Michael addition with nucleophiles .
Comparison with Similar Compounds
- 3-Trifluoromethyl-2-cyclopentenone
- 3-Trifluoromethyl-4-cyclopentenone
- 3-Trifluoromethyl-5-cyclopentenone
Comparison: 3-Trifluoromethyl-cyclopent-2-enone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trifluoromethylated cyclopentenones. Its position of the trifluoromethyl group influences its electronic properties and reactivity, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c7-6(8,9)4-1-2-5(10)3-4/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIMQPAGDDFYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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